molecular formula C8H14N4O2 B8037199 [(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propan-2-yl)amine

[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B8037199
M. Wt: 198.22 g/mol
InChI Key: OPUYXGQWCMAOAV-UHFFFAOYSA-N
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Description

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with a propan-2-ylamine substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine typically involves a multi-step process. One common method includes the nitration of 1-methylpyrazole to introduce the nitro group at the 3-position. This is followed by the alkylation of the 5-position with propan-2-ylamine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine may involve large-scale nitration and alkylation processes. These processes are typically carried out in batch reactors or continuous flow systems, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (1-methyl-3-amino-1H-pyrazol-5-yl)methylamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine can be compared with other pyrazole derivatives, such as:

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group and a methoxybenzyl group, which confer different chemical and biological properties.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has two nitro groups and a dimethylamino group, making it more reactive and potentially more biologically active.

Properties

IUPAC Name

N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-6(2)9-5-7-4-8(12(13)14)10-11(7)3/h4,6,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUYXGQWCMAOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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